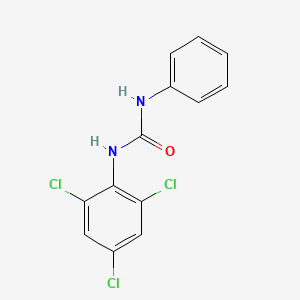

1-Phenyl-3-(2,4,6-trichlorophenyl)urea

Description

Structure

3D Structure

Properties

CAS No. |

99419-71-3 |

|---|---|

Molecular Formula |

C13H9Cl3N2O |

Molecular Weight |

315.6 g/mol |

IUPAC Name |

1-phenyl-3-(2,4,6-trichlorophenyl)urea |

InChI |

InChI=1S/C13H9Cl3N2O/c14-8-6-10(15)12(11(16)7-8)18-13(19)17-9-4-2-1-3-5-9/h1-7H,(H2,17,18,19) |

InChI Key |

NABUWLZVGLOTHF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)NC(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation of 1 Phenyl 3 2,4,6 Trichlorophenyl Urea

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

A complete assignment of proton (¹H) and carbon-¹³ (¹³C) NMR spectra is fundamental for the structural elucidation of an organic molecule. However, published 1D and 2D NMR data for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea are not available.

Multi-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complete Assignment

Multi-dimensional NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are indispensable for unambiguously assigning all proton and carbon signals, especially in complex molecules with overlapping resonances. COSY spectra would reveal proton-proton coupling networks within the phenyl and trichlorophenyl rings. HMQC would correlate directly bonded proton-carbon pairs, while HMBC would provide crucial information about long-range (2-3 bond) proton-carbon correlations, allowing for the complete assembly of the molecular structure. In the absence of these spectra, a verified and complete assignment of the NMR signals for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea cannot be presented.

Dynamic NMR for Conformational Exchange Processes

The urea (B33335) linkage and the rotation of the aryl groups can give rise to dynamic processes such as restricted rotation, leading to conformational isomers. Dynamic NMR (DNMR) spectroscopy is the primary tool to study these conformational exchange processes and to determine the energy barriers associated with them. Such studies would provide insight into the molecule's flexibility and the preferred orientation of its constituent parts in solution. No DNMR studies for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea have been reported.

Solid-State NMR Investigations

Solid-state NMR (ssNMR) provides valuable information about the structure, conformation, and intermolecular interactions of molecules in the solid state, which can differ significantly from the solution state. For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, ssNMR could elucidate the effects of crystal packing on the molecular conformation and provide details on the hydrogen-bonding network. There is no available literature on the solid-state NMR analysis of this specific compound.

Vibrational Spectroscopy Analysis (Infrared and Raman Spectroscopy)

Vibrational spectroscopy is highly sensitive to the functional groups present in a molecule and their environment.

Analysis of Hydrogen Bonding Networks through IR Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for studying hydrogen bonding. The position and shape of the N-H and C=O stretching bands in the IR spectrum of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea would provide direct evidence of the presence and strength of intermolecular hydrogen bonds, which are expected to be a dominant feature in the solid-state structure of ureas. quora.comquora.comyoutube.comnih.gov The lack of a published IR spectrum with detailed band analysis for this compound prevents a discussion of its specific hydrogen bonding network.

Conformational Analysis and Vibrational Mode Assignments

A combined analysis of IR and Raman spectra, often supported by computational methods like Density Functional Theory (DFT), allows for a detailed assignment of the observed vibrational modes to specific molecular motions. nih.govresearchgate.netorientjchem.orgresearchgate.net This analysis would reveal information about the molecule's conformation and the influence of the substituent pattern on the vibrational frequencies of the phenyl rings and the urea backbone. Without the experimental IR and Raman spectra and corresponding computational studies for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, a detailed vibrational mode assignment cannot be performed.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathways

Mass spectrometry is an essential analytical tool for determining the molecular weight and confirming the elemental composition of a compound. Advanced techniques such as high-resolution mass spectrometry and tandem mass spectrometry provide definitive structural evidence and insight into the chemical stability and fragmentation of the molecule.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is employed to accurately determine the molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with very high precision. For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, the molecular formula is C₁₃H₉Cl₃N₂O. uni.lu The monoisotopic mass, which is the sum of the masses of the most abundant isotopes of each element in the molecule, is calculated to be 313.97806 Da. uni.lu

HRMS analysis provides an experimental m/z value that can be compared to the theoretical value, with a match within a few parts per million (ppm) confirming the elemental composition. The technique can detect the compound in various ionized forms, known as adducts. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size in the gas phase, can also be calculated for these adducts to aid in identification. uni.lu

Table 1: Predicted HRMS Data for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea Adducts uni.lu

| Adduct Ion | Predicted m/z |

|---|---|

| [M+H]⁺ | 314.98534 |

| [M+Na]⁺ | 336.96728 |

| [M-H]⁻ | 312.97078 |

| [M+NH₄]⁺ | 332.01188 |

| [M+K]⁺ | 352.94122 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Mechanism Elucidation

Tandem mass spectrometry (MS/MS) is a powerful technique used to investigate the structure of a molecule by inducing its fragmentation. In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea) is selected, subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This process provides a fragmentation pattern that serves as a structural fingerprint.

While specific experimental MS/MS data for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea is not widely published, the fragmentation pathways for phenylurea compounds are well-understood. The most common fragmentation mechanism involves the cleavage of the C-N bonds within the urea bridge. For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, two primary cleavage pathways are expected:

Cleavage to form the phenyl isocyanate cation and 2,4,6-trichloroaniline (B165571). This pathway involves the breaking of the C-N bond between the carbonyl group and the nitrogen atom attached to the trichlorophenyl ring.

Cleavage to form the 2,4,6-trichlorophenyl isocyanate cation and aniline (B41778). This alternative pathway results from the cleavage of the other C-N bond.

The relative abundance of the resulting fragment ions provides information about the relative stability of the bonds and the resulting charged fragments. This detailed fragmentation data is crucial for the unambiguous identification of the compound in complex mixtures and for distinguishing it from its isomers.

X-ray Diffraction Crystallography of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

X-ray diffraction crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. It provides precise information on bond lengths, bond angles, and the packing of molecules in the crystal lattice, which is governed by intermolecular interactions.

Single-Crystal X-ray Diffraction for Molecular and Supramolecular Architecture

Single-crystal X-ray diffraction (SC-XRD) analysis provides an atomic-resolution view of a molecule's structure. Although a specific crystal structure for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea is not publicly documented, analyses of closely related diaryl urea compounds reveal common structural features. nih.govnih.govresearchgate.net

In such structures, the urea group acts as a key hydrogen-bonding unit. The molecular conformation is often characterized by the dihedral angle between the two aromatic rings, which can range from nearly coplanar to significantly twisted. nih.govnih.gov For example, in 1-(2,6-Difluorobenzoyl)-3-(2,3,5-trichlorophenyl)urea, the trichlorophenyl ring is nearly coplanar with the urea group, while the other ring is twisted by over 60 degrees. nih.gov This twisting is influenced by the steric hindrance of the substituents on the phenyl rings. The arrangement of molecules in the crystal, or supramolecular architecture, is typically dominated by strong N-H···O hydrogen bonds formed by the urea groups. nih.govnih.gov

Powder X-ray Diffraction for Polymorph Characterization

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. It provides a diffraction pattern that serves as a unique fingerprint for a specific crystalline phase. While single crystals are not required, the information obtained is one-dimensional compared to the three-dimensional data from SC-XRD.

A primary application of PXRD is the characterization of polymorphs—different crystalline forms of the same compound. Polymorphs can exhibit different physical properties, such as solubility, melting point, and stability. The PXRD pattern allows for the identification and differentiation of these forms. For a compound like 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, PXRD would be the principal tool to screen for potential polymorphism and to ensure phase purity of a synthesized batch. nih.gov

Detailed Analysis of Intermolecular Interactions and Crystal Packing Motifs

The crystal packing of diaryl ureas is primarily directed by a network of intermolecular hydrogen bonds. researchgate.net The most significant interaction is the N-H···O hydrogen bond involving the urea donor (N-H) and acceptor (C=O) groups. These interactions typically lead to the formation of robust, predictable patterns known as synthons. nih.govresearchgate.net

Common motifs observed in related crystal structures include:

The α-Network (or Tape/Ladder Motif): Molecules are linked by pairs of N-H···O hydrogen bonds into an infinite one-dimensional tape. researchgate.net

The Catemer Motif: Molecules are linked into a chain via single N-H···O hydrogen bonds.

In addition to these strong interactions, weaker C-H···O and C-H···Cl hydrogen bonds often play a crucial role in stabilizing the three-dimensional crystal lattice. nih.govresearchgate.net The bulky and electron-withdrawing chlorine atoms on the 2,4,6-trichlorophenyl ring significantly influence the molecular conformation and packing, potentially leading to specific steric arrangements and halogen-related interactions within the crystal. nih.govnih.gov

Table 2: Typical Hydrogen Bond Interactions in Diaryl Urea Crystal Structures nih.govnih.gov

| Donor-H···Acceptor | Description |

|---|---|

| N-H···O=C | The primary interaction forming robust chains or tapes, defining the core supramolecular structure. |

| C-H···O | Weaker interactions from aromatic C-H groups to the urea oxygen, providing additional stability. |

| C-H···Cl | Weak interactions involving aromatic protons and chlorine atoms, helping to direct the 3D packing. |

Theoretical and Computational Investigations on 1 Phenyl 3 2,4,6 Trichlorophenyl Urea

Quantum Chemical Calculations (Density Functional Theory, Ab Initio)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are powerful tools for investigating the fundamental properties of molecules. Although specific studies on 1-Phenyl-3-(2,4,6-trichlorophenyl)urea are not extensively available in the public domain, a comprehensive understanding can be constructed by drawing parallels with computational studies on structurally similar phenylurea derivatives. These studies typically employ methods like B3LYP in conjunction with various basis sets to predict molecular geometries, electronic structures, and other key parameters. acs.orgdergipark.org.tr

Electronic Structure and Frontier Molecular Orbitals (HOMO-LUMO) Analysis

The electronic properties of a molecule are pivotal in determining its reactivity and interaction with other chemical species. The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical parameter that reflects the molecule's chemical stability and reactivity. nih.gov

In analogous phenylurea herbicides, the HOMO is often localized on the electron-rich phenyl ring, while the LUMO is distributed over the urea (B33335) bridge and the substituted phenyl ring. For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, it is anticipated that the HOMO would be primarily located on the unsubstituted phenyl ring, which is a relatively electron-donating group. Conversely, the LUMO is expected to be centered on the 2,4,6-trichlorophenyl group and the urea moiety, due to the electron-withdrawing nature of the chlorine atoms. A small HOMO-LUMO energy gap, as often observed in related compounds, would suggest a higher propensity for chemical reactions. dergipark.org.trnih.gov

Table 1: Predicted Frontier Molecular Orbital Energies for Phenylurea Derivatives (Illustrative)

| Compound | Method/Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

| Phenylurea | B3LYP/DZVP2 | -6.5 | -0.8 | 5.7 |

| Diuron | DFT/B3LYP | -6.8 | -1.2 | 5.6 |

| Chlortoluron | DFT/B3LYP | -6.7 | -1.1 | 5.6 |

Note: This table is illustrative and based on data for related phenylurea compounds to provide a conceptual framework. Actual values for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea would require specific calculations.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution within a molecule and to predict its reactive sites for electrophilic and nucleophilic attacks. The MEP map displays regions of varying electrostatic potential on the molecular surface, with red indicating electron-rich areas (negative potential) and blue representing electron-poor regions (positive potential).

For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, the MEP map is expected to show a high electron density (red) around the oxygen atom of the carbonyl group and the nitrogen atoms of the urea bridge, making these sites susceptible to electrophilic attack. The hydrogen atoms of the N-H groups would exhibit a positive potential (blue), indicating their acidic nature and suitability for hydrogen bonding. The phenyl rings will show a mixed potential, with the regions around the chlorine atoms on the trichlorophenyl ring being more electron-deficient.

Conformational Analysis and Energy Minima Determination

The three-dimensional structure and conformational flexibility of a molecule are crucial for its biological activity and physical properties. Conformational analysis of phenylurea derivatives has been performed using methods like DFT and Møller-Plesset perturbation theory (MP2). acs.orgacs.orgresearchgate.net These studies reveal that rotation around the C-N bonds of the urea linkage and the N-C(aryl) bonds leads to various conformers with different energies.

For phenylurea itself, studies have identified both cis and trans isomers with respect to the orientation of the phenyl group and the NH2 group around the C-N bond. acs.orgrsc.org The trans isomer is generally found to be more stable. The geometry around the urea moiety can be further described as syn or anti, referring to the relative orientation of the N-H bonds. In phenylurea, the lowest energy conformer is a trans isomer with a syn geometry. acs.orgacs.org

For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, the presence of the bulky and electron-withdrawing 2,4,6-trichlorophenyl group is expected to significantly influence the conformational landscape. The steric hindrance from the ortho-chlorine atoms will likely restrict the rotation around the N-C(aryl) bond, leading to a more defined set of low-energy conformers. The determination of the global energy minimum and the energy barriers between different conformers is essential for understanding its interactions in biological systems.

Table 2: Rotational Barriers for Phenylurea (Illustrative)

| Rotational Bond | Method | Barrier Height (kcal/mol) |

| C(sp2)-N | MP2 | 8.6 - 9.4 |

| N-C(aryl) | MP2 | 2.4 |

Note: This table is based on data for phenylurea and provides an estimate of the rotational barriers. acs.orgacs.org The actual barriers for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea would be influenced by the trichlorophenyl substituent.

Molecular Dynamics Simulations for Solution and Solid-State Behavior

Molecular dynamics (MD) simulations offer a way to study the time-dependent behavior of molecules, providing insights into their dynamics in different environments.

Solution-Phase Conformational Dynamics

In solution, the conformational dynamics of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea would be influenced by its interactions with solvent molecules. MD simulations of urea and its derivatives in aqueous solution have shown that these molecules can form hydrogen bonds with water, which affects their conformational preferences and aggregation behavior. utwente.nl For the target compound, MD simulations could reveal how the phenyl and trichlorophenyl groups interact with the solvent and how these interactions modulate the rotational dynamics around the urea linkage. Such simulations are crucial for understanding its behavior in biological media.

Solid-State Lattice Dynamics and Stability

Spectroscopic Property Prediction and Validation against Experimental Data

The spectroscopic characterization of a molecule is fundamental to its identification and the understanding of its electronic structure. Computational methods serve as a powerful tool to predict these properties, which can then be validated against experimental measurements.

Simulated Vibrational Spectra and Mode Assignments

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the vibrational modes of a compound. Theoretical calculations are crucial for assigning the observed spectral bands to specific atomic motions. A standard computational approach involves:

Optimization of the molecular geometry to a minimum on the potential energy surface.

Calculation of the harmonic vibrational frequencies at the same level of theory.

The calculated frequencies are often systematically scaled to correct for anharmonicity and deficiencies in the theoretical model, allowing for a better match with experimental spectra.

Natural Bond Orbital (NBO) analysis can also be performed to investigate intramolecular interactions, such as hydrogen bonding, which influence vibrational frequencies. nih.gov While studies on similar phenylurea herbicides have successfully used this combined theoretical and experimental approach nih.govdocumentsdelivered.com, a corresponding analysis for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea is not available.

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG) Studies

Non-covalent interactions (NCIs) are critical in determining the three-dimensional structure, stability, and intermolecular recognition properties of molecules. The NCI analysis, based on the electron density and its derivatives, is a powerful method for visualizing and characterizing these weak interactions, such as hydrogen bonds, van der Waals forces, and steric clashes.

This method typically generates 3D plots where different types of interactions are represented by colored surfaces. For instance, strong attractive interactions (like hydrogen bonds) are often shown in blue, weak van der Waals interactions in green, and repulsive steric interactions in red. This visual approach provides valuable insights into the forces governing the molecular conformation and its potential interactions with other molecules. Despite the utility of this analysis nih.gov, no NCI or RDG studies have been published specifically for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea.

Theoretical Insights into Reactivity and Proposed Reaction Pathways

Computational chemistry provides significant insight into the reactivity of a molecule. By analyzing the electronic properties, one can predict the most likely sites for electrophilic or nucleophilic attack. Key descriptors include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) indicate the molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO is a descriptor of chemical reactivity.

Molecular Electrostatic Potential (MEP): MEP maps illustrate the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

These analyses can be used to propose plausible reaction mechanisms, such as its synthesis from phenyl isocyanate and 2,4,6-trichloroaniline (B165571), or its potential metabolic degradation pathways. However, no specific theoretical studies on the reactivity or reaction pathways of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea have been documented in the scientific literature.

Reaction Mechanisms and Kinetics Involving 1 Phenyl 3 2,4,6 Trichlorophenyl Urea

Hydrolysis and Degradation Pathways of the Urea (B33335) Linkage

The urea linkage is a primary site of reactivity, susceptible to both chemical and biological degradation, typically through hydrolysis. This process cleaves the C-N bond, leading to the formation of corresponding amines and, ultimately, carbon dioxide.

Chemical Hydrolysis: Substituted ureas can undergo hydrolysis under both acidic and alkaline conditions. taylorfrancis.com The mechanism is generally an addition-elimination process at the carbonyl carbon.

Base-Catalyzed Hydrolysis: Under basic conditions (pH 12-14), a hydroxide (B78521) ion directly attacks the electrophilic carbonyl carbon. rsc.org However, the kinetics can be complex. At very high pH, the urea molecule can be deprotonated at the aryl-NH group, forming a conjugate base that is less reactive towards nucleophilic attack. This can lead to the rate of hydrolysis leveling off or even decreasing at higher base concentrations. rsc.org The mechanism proceeds via a tetrahedral intermediate, which then breaks down to form the constituent amines and carbonate. rsc.org

Biodegradation: Microbial degradation is a significant pathway for the breakdown of phenylurea compounds in the environment. Certain microorganisms, such as Bacillus sphaericus and Ochrobactrum anthropi, have been shown to possess enzymes capable of hydrolyzing the urea linkage. nih.govnih.gov For instance, aryl acylamidases can quantitatively hydrolyze substituted phenylureas at the carbonyl-aniline bond, breaking them down into their aniline (B41778) components. nih.gov The rate and extent of biodegradation can be influenced by the specific microbial strains present and environmental factors like soil nitrogen levels. nih.govcambridge.org

Thermal Degradation: Theoretical studies on the thermal decomposition of phenylureas indicate that they primarily break down through four-center pericyclic reactions. acs.org This pathway yields substituted isocyanates and amines, rather than undergoing initial bond fissions. For 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, two primary decomposition routes are possible:

Formation of phenyl isocyanate and 2,4,6-trichloroaniline (B165571).

Formation of 2,4,6-trichlorophenyl isocyanate and aniline.

The relative prevalence of these pathways would depend on the specific transition state energies involved. acs.org

Substitution Reactions at the Phenyl and Trichlorophenyl Moieties

Both aromatic rings of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea can undergo electrophilic aromatic substitution, although their reactivity is significantly different.

Phenyl Ring: The urea substituent (-NHC(O)NH-Ar') is an activating group and an ortho, para-director for electrophilic aromatic substitution. youtube.com The nitrogen atom attached to the phenyl ring can donate its lone pair of electrons into the ring through resonance, increasing the electron density at the ortho and para positions and making them more susceptible to attack by electrophiles (e.g., in nitration, halogenation, or Friedel-Crafts reactions). msu.edu

Trichlorophenyl Ring: This ring is strongly deactivated towards electrophilic substitution. The three chlorine atoms are electron-withdrawing through their inductive effect, which overrides their weak resonance donation. libretexts.org This significantly reduces the nucleophilicity of the ring. Furthermore, the -NHC(O)NH-Ph group attached to this ring also directs incoming electrophiles to its ortho and para positions. However, the existing chlorine atoms already occupy the ortho and para positions (2, 4, and 6), and the strong deactivation makes further electrophilic substitution highly unfavorable under standard conditions. msu.edu

Nucleophilic aromatic substitution is generally difficult on these rings unless further activated by even stronger electron-withdrawing groups or under harsh reaction conditions.

Cyclization or Rearrangement Reactions of the Urea Core

The urea functionality can participate in various intramolecular cyclization and rearrangement reactions, often catalyzed by metals or promoted by heat or reagents that generate reactive intermediates.

Cyclization Reactions: Palladium-catalyzed reactions have been developed for the synthesis of heterocyclic structures from aryl ureas. For example, a Pd-catalyzed cyclization of aryl-benzyl ureas can produce dihydroquinazolinones. nih.gov While not directly demonstrated for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, analogous intramolecular C-H activation and annulation processes could potentially lead to the formation of fused ring systems under appropriate catalytic conditions. rsc.org Gold(I) catalysts have also been shown to promote consecutive cyclization reactions in appropriately substituted N-aryl ureas to form complex polycyclic systems like pyrimido[1,6-a]indol-1(2H)-ones. figshare.comacs.org

Rearrangement Reactions: Urea derivatives can be synthesized via rearrangements like the Hofmann, Curtius, or Lossen rearrangements, which proceed through an isocyanate intermediate. organic-chemistry.orgmasterorganicchemistry.com While 1-Phenyl-3-(2,4,6-trichlorophenyl)urea is the product of such a reaction (amine + isocyanate), it could potentially be formed in situ. For instance, a Curtius rearrangement of an appropriate acyl azide (B81097) generates an isocyanate, which can then be trapped by an amine to form the unsymmetrical urea. acs.org A Lossen-type rearrangement can also be employed to transform protected amines into ureas. rsc.org

The table below summarizes potential reaction types and their expected outcomes for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea based on general principles for this compound class.

Table 1: Summary of Potential Reactions| Reaction Type | Moiety | Conditions | Expected Major Products | Citation |

|---|---|---|---|---|

| Acid Hydrolysis | Urea Linkage | Aqueous acid, heat | Aniline, 2,4,6-Trichloroaniline, CO₂ | researchgate.net |

| Alkaline Hydrolysis | Urea Linkage | Aqueous base, heat | Aniline, 2,4,6-Trichloroaniline, CO₂ | rsc.org |

| Thermal Decomposition | Urea Linkage | High temperature | Phenyl isocyanate, 2,4,6-Trichloroaniline OR 2,4,6-Trichlorophenyl isocyanate, Aniline | acs.org |

| Electrophilic Substitution | Phenyl Ring | Electrophile (e.g., HNO₃/H₂SO₄), Lewis Acid | ortho- and para-substituted derivatives | youtube.commsu.edu |

| Pd-Catalyzed Cyclization | Whole Molecule | Pd catalyst, base, heat | Fused heterocyclic systems (e.g., benzimidazoles) | nih.gov |

Mechanistic Studies of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea as a Reaction Intermediate or Adduct

Unsymmetrical ureas like 1-Phenyl-3-(2,4,6-trichlorophenyl)urea are most commonly synthesized by the reaction of an isocyanate with an amine. nih.gov Therefore, this compound is often the final product rather than a transient intermediate. The two primary synthetic routes are:

Phenyl isocyanate + 2,4,6-trichloroaniline → 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

2,4,6-Trichlorophenyl isocyanate + Aniline → 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

The isocyanate itself is a highly reactive intermediate, often generated in situ to avoid handling the toxic reagent. acs.org For example, the Hofmann rearrangement of a primary amide or the Curtius rearrangement of an acyl azide produces an isocyanate that is immediately trapped by an amine to yield the urea derivative. organic-chemistry.orgmasterorganicchemistry.com In these multi-step syntheses, the urea is the stable adduct formed from the reactive isocyanate intermediate.

Kinetic Studies of Key Transformation Pathways and Reaction Rates

Hydrolysis Kinetics: The hydrolysis of phenylureas follows pseudo-first-order kinetics under specific pH and temperature conditions. researchgate.net The rate is highly dependent on pH, often showing a complex rate-pH profile. In strongly basic media, the rate can become independent of the hydroxide ion concentration due to the formation of an unreactive conjugate base of the urea. rsc.org The presence of electron-withdrawing substituents on the phenyl rings, such as the three chlorine atoms in the trichlorophenyl moiety, generally influences the reaction rate. For base-catalyzed hydrolysis, electron-withdrawing groups typically increase the rate by stabilizing the negative charge in the transition state. Conversely, in some instances involving the formation of an inactive conjugate base, electron-attracting substituents can decrease the observed rate. rsc.org

Thermal Decomposition Kinetics: Kinetic models for the thermal decomposition of urea have been developed, with activation energies for the initial decomposition step calculated to be in the range of 78–85 kJ/mol. mdpi.com The decomposition of substituted ureas is also predicted to be a unimolecular process. acs.org The specific rate for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea would be determined by the activation barriers for the two possible four-center elimination pathways to form the respective isocyanate and amine pairs.

The table below presents generalized kinetic parameters for relevant urea reactions.

Table 2: Generalized Kinetic Parameters for Urea Reactions

| Reaction | Type of Parameter | Typical Value Range | Influencing Factors | Citation |

|---|---|---|---|---|

| Urease-Catalyzed Hydrolysis | Michaelis Constant (Kₘ) | ~2.5 - 3.0 mM | pH, temperature, buffer/salt concentration | nih.govsci-hub.se |

| Thermal Decomposition | Activation Energy (Eₐ) | 78 - 85 kJ/mol | Substituent nature | mdpi.com |

| Acid Hydrolysis | Rate Constant | Dependent on acid concentration and temperature | Substituent electronic effects, steric hindrance | researchgate.net |

| Base Hydrolysis | Rate Constant | Complex dependence on [OH⁻] | Substituent electronic effects, pKa of urea | rsc.org |

Solid State and Supramolecular Chemistry of 1 Phenyl 3 2,4,6 Trichlorophenyl Urea

Hydrogen Bonding Networks in 1-Phenyl-3-(2,4,6-trichlorophenyl)urea Crystals

The urea (B33335) functional group is a robust and highly predictable hydrogen-bonding motif, capable of forming strong and directional interactions that are fundamental to the crystal engineering of urea derivatives. In the crystalline state, urea and its derivatives typically form well-defined hydrogen-bonded networks. uni.lu The two N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor.

In the absence of a publicly available crystal structure for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, the hydrogen bonding patterns can be inferred from closely related structures, such as that of 1-(2-chlorophenyl)-3-(p-tolyl)urea. researchgate.net In the crystal structure of this related compound, the molecules are linked by N-H···O hydrogen bonds, forming centrosymmetric dimers with an R2(8) graph set motif. These dimers are then further connected into infinite one-dimensional chains. It is highly probable that 1-Phenyl-3-(2,4,6-trichlorophenyl)urea would adopt a similar hydrogen-bonding pattern, forming either discrete dimers or extended chains through N-H···O interactions. The presence of the electron-withdrawing trichlorophenyl group may influence the acidity of the N-H protons and the basicity of the carbonyl oxygen, potentially modulating the strength and geometry of these hydrogen bonds.

Table 1: Potential Hydrogen Bonding Parameters in 1-Phenyl-3-(2,4,6-trichlorophenyl)urea (Inferred from related structures)

| Donor | Acceptor | Type of Interaction | Probable Motif |

| N-H (urea) | O=C (urea) | Intermolecular | Dimer (R2(8)), Chain |

Halogen Bonding Interactions Involving the Trichlorophenyl Moiety

The 2,4,6-trichlorophenyl group in 1-Phenyl-3-(2,4,6-trichlorophenyl)urea introduces the potential for halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species. The electron-withdrawing nature of the three chlorine atoms on the phenyl ring creates a region of positive electrostatic potential, known as a σ-hole, on the halogen atoms, allowing them to interact with nucleophilic sites. nih.gov

π-π Stacking and Other Aromatic Interactions in Crystal Packing

Aromatic π-π stacking interactions are another significant non-covalent force that contributes to the stability of the crystal lattice of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea. These interactions arise from the electrostatic and van der Waals forces between the electron clouds of adjacent aromatic rings. researchgate.net The molecule contains two aromatic rings, the phenyl group and the trichlorophenyl group, which can engage in π-π stacking.

The nature of these interactions can be either face-to-face or edge-to-face, depending on the relative orientation of the rings in the crystal packing. The electron-rich phenyl ring and the electron-deficient trichlorophenyl ring may favor a parallel-displaced or T-shaped arrangement to maximize attractive electrostatic interactions. These stacking interactions often work in concert with hydrogen and halogen bonds to create a dense and stable crystal packing.

Co-crystallization Studies with 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

Design and Synthesis of Co-crystals

Co-crystallization is a powerful technique in crystal engineering used to modify the physicochemical properties of a solid without altering its chemical structure. Urea and its derivatives are excellent candidates for co-crystal formation due to their strong hydrogen bonding capabilities. nih.gov 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, with its hydrogen bond donor and acceptor sites, as well as the potential for halogen bonding, can be co-crystallized with a variety of co-formers.

The design of co-crystals involving this compound would focus on selecting co-formers that can form robust and predictable supramolecular synthons with the urea group. Carboxylic acids, amides, and other molecules with complementary hydrogen bonding functionalities are suitable candidates. The synthesis of these co-crystals can be achieved through various methods, including solution crystallization, solid-state grinding, and solvent-assisted grinding. nih.govnih.gov

Polymorphism and Pseudopolymorphism of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of the same compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Phenylurea derivatives have been shown to exhibit polymorphism, and it is plausible that 1-Phenyl-3-(2,4,6-trichlorophenyl)urea could also exist in multiple crystalline forms.

The existence of different polymorphs would arise from variations in the packing of the molecules in the crystal lattice, driven by subtle differences in the intermolecular interactions. For instance, different hydrogen bonding patterns or π-π stacking arrangements could lead to different polymorphs. Pseudopolymorphism, which involves the incorporation of solvent molecules into the crystal lattice to form solvates, is also a possibility, particularly when crystallizing from different solvents. The screening for different polymorphic and pseudopolymorphic forms is a critical step in the solid-state characterization of any new compound.

Crystal Engineering Principles Applied to 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

Detailed research findings and specific data on the crystal engineering of 1-phenyl-3-(2,4,6-trichlorophenyl)urea are not present in the current body of scientific literature. The study of crystal structures and supramolecular assemblies relies on experimental data, which is not available for this specific compound.

In general, the crystal engineering of phenylurea derivatives is guided by the predictable formation of hydrogen bonds between the urea N-H donors and the carbonyl oxygen acceptor. This typically leads to the formation of well-defined one-dimensional chains or tapes. The substituents on the phenyl rings then dictate how these primary structures pack in three dimensions through weaker interactions such as π–π stacking, C–H···π interactions, and halogen bonds.

Data Tables

No experimental data is available to generate tables for crystallographic parameters or hydrogen bond geometries for 1-phenyl-3-(2,4,6-trichlorophenyl)urea .

Applications of 1 Phenyl 3 2,4,6 Trichlorophenyl Urea in Chemical Sciences

Role as a Ligand in Coordination Chemistry

The ability of urea-based molecules to act as ligands in coordination chemistry is well-established. The oxygen and nitrogen atoms of the urea (B33335) moiety can donate lone pairs of electrons to form coordinate bonds with metal ions. However, specific studies on the complexation of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea with metal ions are not found in the current body of scientific literature.

Metal-Urea Complexation Studies and Their Thermodynamics

There are no available studies detailing the thermodynamics of metal-urea complexation specifically involving 1-Phenyl-3-(2,4,6-trichlorophenyl)urea.

Structural Characterization of Metal Complexes

No crystal structures or other forms of structural characterization for metal complexes of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea have been reported.

Use as a Catalyst or Co-catalyst in Organic Reactions

Urea and thiourea (B124793) derivatives have emerged as powerful organocatalysts, primarily due to their ability to form hydrogen bonds. These interactions can activate substrates and stabilize transition states in a variety of organic transformations. However, the catalytic activity of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea has not been specifically investigated or reported.

Organocatalytic Applications and Mechanism of Action

There is no information available regarding the organocatalytic applications or the specific mechanism of action for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea.

Substrate Activation via Hydrogen Bonding in Catalysis

While the principle of substrate activation via hydrogen bonding is central to urea-based catalysis, no studies have been published that demonstrate or explore this phenomenon with 1-Phenyl-3-(2,4,6-trichlorophenyl)urea.

Materials Science Applications

The application of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in the field of materials science has not been documented in the available literature.

Self-Assembled Materials Based on Urea Architectures

There is no available scientific literature that specifically describes the use of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in the formation of self-assembled materials. While ureas are well-known for their ability to form ordered supramolecular structures through hydrogen bonding, the specific self-assembly properties of this trichlorophenyl-substituted urea have not been reported.

Components in Polymer Synthesis or Modification

Information regarding the incorporation of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea into polymer chains or its use as a polymer modifier is not present in the current body of scientific literature. Polyureas are a significant class of polymers, but the synthesis and characterization of polymers specifically derived from this monomer have not been documented.

Analytical Chemistry Applications

The utility of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in the field of analytical chemistry appears to be an area that has not been investigated.

Reagent in Chemical Detection or Separation Methodologies

No published methods utilize 1-Phenyl-3-(2,4,6-trichlorophenyl)urea as a reagent for chemical detection or in separation techniques. The potential of this compound to act as a selective complexing agent or a derivatizing agent for analytical purposes has not been explored.

Development of Chemical Sensors Based on 1-Phenyl-3-(2,4,6-trichlorophenyl)urea

There are no reports on the development of chemical sensors where 1-Phenyl-3-(2,4,6-trichlorophenyl)urea serves as the active sensing element. The design and fabrication of ion-selective electrodes or other sensory devices based on this specific compound are not described in the available literature.

Precursor for Advanced Chemical Synthesis

While phenylurea derivatives can serve as versatile building blocks in organic synthesis, the specific use of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea as a precursor for more complex molecules is not documented.

Building Block for Complex Organic Systems

There is a lack of research demonstrating the application of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea as a foundational molecule for the construction of more elaborate organic frameworks. Its potential as a starting material in multi-step synthetic pathways has not been reported in the scientific literature.

Functionalization through Derivatization of the Urea Linkage

The urea moiety in 1-Phenyl-3-(2,4,6-trichlorophenyl)urea is a versatile functional group that can undergo various chemical transformations, allowing for the synthesis of new derivatives with potentially unique properties. While specific studies on the derivatization of this particular compound are scarce, the reactivity of N,N'-diaryl ureas is well-established, providing a basis for predicting its chemical behavior.

The nitrogen atoms of the urea linkage can act as nucleophiles, and their reactivity can be modulated by the electronic effects of the attached phenyl and trichlorophenyl groups. The presence of the electron-withdrawing trichlorophenyl group is expected to decrease the nucleophilicity of the adjacent nitrogen atom compared to the nitrogen attached to the unsubstituted phenyl ring.

Common derivatization reactions of the urea linkage include:

N-Alkylation and N-Arylation: The hydrogen atoms on the urea nitrogens can be substituted with alkyl or aryl groups. This can be achieved through reactions with alkyl halides or through more modern cross-coupling methodologies. For instance, palladium-catalyzed C-N cross-coupling reactions have been successfully employed for the synthesis of unsymmetrical N,N'-diaryl ureas. nih.gov This approach could potentially be used to introduce further functional groups onto the 1-Phenyl-3-(2,4,6-trichlorophenyl)urea backbone.

Acylation: Reaction with acylating agents such as acid chlorides or anhydrides would lead to the formation of N-acylurea derivatives. This functionalization can introduce a wide range of moieties, significantly altering the molecule's steric and electronic properties.

Reaction with Isocyanates: The urea protons can react with isocyanates to form biuret (B89757) derivatives. This reaction extends the urea chain and can be used to link different molecular fragments.

Formation of Heterocycles: The urea functionality can serve as a building block in the synthesis of various heterocyclic compounds. Depending on the reaction conditions and the other reagents involved, it can be incorporated into rings such as pyrimidines, triazines, or other nitrogen-containing heterocycles.

The derivatization of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea could lead to the development of new compounds with applications in medicinal chemistry, materials science, or as ligands in catalysis. For example, many urea derivatives are known to exhibit biological activity, and modifying the structure of this compound could lead to the discovery of new therapeutic agents. nih.govfrontiersin.org

Table 1: Potential Derivatization Reactions of the Urea Linkage

| Reaction Type | Reagents | Potential Product Class |

| N-Alkylation | Alkyl halides, Base | N-Alkyl-1-phenyl-3-(2,4,6-trichlorophenyl)urea |

| N-Arylation | Aryl halides, Pd catalyst | N-Aryl-1-phenyl-3-(2,4,6-trichlorophenyl)urea |

| Acylation | Acid chlorides, Base | N-Acyl-1-phenyl-3-(2,4,6-trichlorophenyl)urea |

| Reaction with Isocyanates | Isocyanates | Biuret derivatives |

| Cyclization Reactions | Dicarbonyl compounds | Heterocyclic compounds |

Environmental Chemistry Research

Research into the environmental fate of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea is limited. However, based on studies of other phenylurea herbicides and chlorinated aromatic compounds, potential degradation pathways in environments such as wastewater can be inferred. The degradation of such compounds is typically studied under both abiotic (non-biological) and biotic (biological) conditions.

The persistence and transformation of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in the environment are of interest due to the presence of the chlorinated phenyl group, which is a common feature in many persistent organic pollutants.

Degradation Pathways in Wastewater

In a wastewater context, the degradation of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea could proceed through several mechanisms:

Hydrolysis: The urea linkage can undergo hydrolysis, breaking the molecule into 2,4,6-trichloroaniline (B165571) and phenylamine (aniline). This reaction can be influenced by pH and temperature. The resulting anilines are themselves subjects of environmental concern and can undergo further degradation.

Photodegradation: In the presence of sunlight, particularly UV radiation, the compound may undergo photodegradation. This process can involve the cleavage of the C-N bonds of the urea linkage or the dechlorination of the trichlorophenyl ring. Studies on other chlorinated phenylurea compounds have shown that photodegradation can lead to a variety of products, including hydroxylated and dechlorinated derivatives.

Biodegradation: Microorganisms present in wastewater and soil can play a significant role in the degradation of phenylurea herbicides. nih.gov The biodegradation of these compounds often starts with the transformation of the urea side chain. Common initial steps include N-demethylation (not applicable here as it is not N-methylated) and hydrolysis of the urea bond to yield the corresponding anilines. nih.gov The resulting 2,4,6-trichloroaniline would then be subject to further microbial degradation, which can be a slow process. Some bacterial strains have been shown to degrade phenylurea herbicides, though the rate and extent of degradation can be highly dependent on the specific microbial populations and environmental conditions. nih.govnih.gov

Table 2: Potential Degradation Products of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in Wastewater

| Degradation Pathway | Potential Intermediate/Final Products |

| Hydrolysis | 2,4,6-Trichloroaniline, Aniline (B41778) |

| Photodegradation | Hydroxylated derivatives, Dechlorinated derivatives |

| Biodegradation | 2,4,6-Trichloroaniline, Aniline, and their subsequent degradation products |

It is important to note that the presence of three chlorine atoms on the phenyl ring is likely to increase the recalcitrance of the molecule to biodegradation compared to less chlorinated analogues. The complete mineralization of such compounds to carbon dioxide, water, and inorganic chloride is often a multi-step process involving various microbial species.

Future Research Directions and Unexplored Avenues for 1 Phenyl 3 2,4,6 Trichlorophenyl Urea

Development of Novel Synthetic Routes with Enhanced Sustainability and Efficiency

The classical synthesis of urea (B33335) derivatives often involves the use of phosgene (B1210022) or its equivalents, which raises significant safety and environmental concerns. nih.gov A primary focus for future research on 1-Phenyl-3-(2,4,6-trichlorophenyl)urea should be the development of greener and more efficient synthetic methodologies.

Current methods for creating similar urea-based compounds, such as the reaction between an amine and an isocyanate, provide a solid foundation. nih.gov For instance, the synthesis of 1-cyano-3-phenylurea (B12693072) involves the condensation of phenyl isocyanate with the sodium salt of cyanamide. orgsyn.org Future work could adapt these principles to be more sustainable.

Key areas for exploration include:

Catalytic Carbonylations: Investigating the use of catalysts to facilitate the insertion of a carbonyl group between aniline (B41778) and 2,4,6-trichloroaniline (B165571), avoiding the need for pre-formed isocyanates.

Flow Chemistry Synthesis: Transitioning from batch to continuous flow processes can offer improved safety, better heat and mass transfer, and higher yields. nih.gov

Solvent Selection: Exploring the use of greener solvents or even solvent-free reaction conditions to minimize environmental impact.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product, thereby reducing waste.

Advanced Spectroscopic Techniques for Investigating Dynamic Processes

While standard spectroscopic methods like NMR and IR are crucial for structural confirmation, advanced techniques can provide deeper insights into the dynamic behavior of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea. The conformational preferences of phenylurea compounds, for example, have been studied using a combination of ultraviolet and infrared ion-dip spectroscopy. rsc.org

Future research could employ:

2D NMR Techniques: Advanced NMR experiments such as NOESY and ROESY can elucidate through-space interactions and provide detailed information about the molecule's conformation in solution.

Time-Resolved Spectroscopy: Techniques like pump-probe spectroscopy could be used to study the excited-state dynamics of the molecule, which is particularly relevant for understanding its photostability. digitellinc.com

Tandem Mass Spectrometry (MS/MS): High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) has been shown to be effective in characterizing and differentiating positional isomers of N,N'-substituted urea derivatives by analyzing their fragmentation patterns. nih.gov

A summary of predicted collision cross-section values for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea using different adducts is presented below, highlighting the type of data that can be generated through advanced mass spectrometry techniques. uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 314.98534 | 166.2 |

| [M+Na]+ | 336.96728 | 175.5 |

| [M-H]- | 312.97078 | 171.3 |

| [M+NH4]+ | 332.01188 | 181.8 |

| [M+K]+ | 352.94122 | 168.4 |

| [M+H-H2O]+ | 296.97532 | 161.2 |

| [M+HCOO]- | 358.97626 | 177.2 |

This table is based on predicted data and requires experimental verification.

Deeper Computational Exploration of Reactivity, Selectivity, and Material Properties

Computational chemistry offers a powerful tool for understanding and predicting the behavior of molecules. For phenylurea compounds, quantum chemistry methods like Density Functional Theory (DFT) have been used to optimize structures and analyze molecular electrostatic potential, which in turn helps to understand their interactions. researchgate.netdoi.org

Future computational studies on 1-Phenyl-3-(2,4,6-trichlorophenyl)urea could focus on:

Reaction Mechanisms: Elucidating the transition states and energy barriers of potential synthetic routes to guide the development of more efficient syntheses.

Conformational Analysis: A detailed exploration of the potential energy surface to identify all stable conformers and their relative populations, which influences the compound's physical and chemical properties. rsc.org

Intermolecular Interactions: Modeling the self-assembly and interaction with other molecules to predict its behavior in supramolecular structures and its potential for forming functional materials.

Predicting Spectroscopic Properties: Calculating theoretical NMR, IR, and UV-Vis spectra to aid in the interpretation of experimental data.

Expanding Supramolecular Applications and Functional Material Design

The urea functionality is well-known for its ability to form strong hydrogen bonds, making it a valuable building block in supramolecular chemistry. The introduction of substituents on the nitrogen atoms can influence the conformational preferences of urea derivatives, which is a key factor in their assembly. nih.gov

Future research should investigate the potential of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea to form:

Gels and Liquid Crystals: The directional hydrogen bonding of the urea group, combined with the steric bulk of the trichlorophenyl ring, could lead to the formation of ordered soft materials.

Molecular Recognition Systems: The specific arrangement of hydrogen bond donors and acceptors, along with the aromatic rings, could be exploited for the selective binding of anions or other neutral molecules.

Crystal Engineering: A systematic study of the crystallization behavior of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea and its co-crystals with other molecules to design materials with specific solid-state properties.

Exploration of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in Emerging Chemical Technologies

The unique structure of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea makes it a candidate for exploration in cutting-edge chemical technologies.

Flow Chemistry: As mentioned in the context of synthesis, flow chemistry can also be used to study reaction kinetics and screen for new reactivity under conditions that are difficult to achieve in batch. nih.gov The development of continuous processes is a significant area for advancement.

Electrochemistry: The electron-rich and electron-deficient aromatic rings in the molecule could impart interesting redox properties. Investigating the electrochemical behavior of 1-Phenyl-3-(2,4,6-trichlorophenyl)urea could open up applications in electrocatalysis or as a redox-active component in materials. The fusion of organic chemistry, electrochemistry, and chemical engineering is pivotal for chemical innovation. nih.gov

Interdisciplinary Research Opportunities for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in Non-Biological Chemical Fields

While phenylurea derivatives have been extensively studied in biological contexts, there is significant untapped potential for 1-Phenyl-3-(2,4,6-trichlorophenyl)urea in other chemical fields.

Materials Science: The compound could be investigated as an additive in polymers to enhance properties such as flame retardancy or thermal stability. The decomposition of urea derivatives at specific temperatures can be a desirable trait in such applications. acs.org

Agrochemicals: Although this article does not focus on biological applications, the structural similarity to known herbicides suggests that its chemical properties could be relevant in the development of new agrochemical formulations or as a scaffold for modification. digitellinc.com

Coordination Chemistry: The urea moiety and the chloro-substituted phenyl ring could act as ligands for metal ions, leading to the formation of novel coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic or porous properties.

Q & A

Q. What are the standard synthetic routes for preparing 1-Phenyl-3-(2,4,6-trichlorophenyl)urea, and how do reaction conditions influence yield?

The compound is typically synthesized via the reaction of an aryl isocyanate with a substituted aniline. For example, 3-(2,4,6-trichlorophenyl)isocyanate reacts with aniline in an inert solvent (e.g., dichloromethane or toluene) under reflux conditions. A base like triethylamine is added to neutralize HCl byproducts, improving reaction efficiency. Yield optimization depends on stoichiometric ratios (1:1.2 molar ratio of isocyanate to amine), solvent polarity, and reaction time (typically 6–12 hours) .

Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?

- Single-crystal X-ray diffraction (XRD): Resolves bond lengths, angles, and crystallographic packing (e.g., torsion angles between aromatic rings) .

- High-resolution mass spectrometry (HRMS): Validates molecular weight (C₁₃H₁₀Cl₃N₂O, MW 315.59).

- ¹H/¹³C NMR: Identifies proton environments (e.g., urea NH signals at δ 8–10 ppm) and confirms substitution patterns on aromatic rings .

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

- Personal protective equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation.

- Stability: Store in airtight containers at 2–8°C. Avoid strong oxidizers, as chlorinated aryl compounds may decompose under extreme conditions .

Advanced Research Questions

Q. How do structural modifications to the aryl groups influence biological activity, such as enzyme inhibition?

Substituents on the phenyl rings modulate steric and electronic interactions with target proteins. For instance:

- Electron-withdrawing groups (e.g., Cl): Enhance binding to hydrophobic pockets in enzymes like complement factor D (Ki values < 1 µM reported in urea derivatives) .

- Pyridyl or thiazole substitutions: Improve solubility and alter hydrogen-bonding networks, as seen in analogs with 3-pyridinyl groups .

Methodology: Combine molecular docking (e.g., Schrödinger Suite) with kinetic assays to correlate substituent effects with inhibition constants .

Q. How can computational modeling predict photostability and electronic properties of this compound?

Density functional theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) and vibronic coupling constants (VCCs). For example:

- Pyridyl substitutions: Lower HOMO energy by 0.3–0.5 eV, reducing photooxidation susceptibility .

- Radical stability: Calculated radiative/non-radiative rate constants (kr/knr) align with experimental photoluminescence half-lives (e.g., 47× improvement over non-pyridyl analogs) .

Q. How should researchers resolve contradictions in reported biological activity data across studies?

- Purity verification: Use HPLC (≥98% purity) to rule out impurities affecting bioactivity.

- Assay conditions: Standardize buffer pH, temperature, and co-solvents (e.g., DMSO < 0.1% to avoid cytotoxicity).

- Control experiments: Compare with structurally validated analogs (e.g., 1-(2,6-dichlorophenyl)-3-(3-pyridinyl)urea) to isolate substituent-specific effects .

Q. What strategies improve the compound’s solubility for in vivo studies without compromising activity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.